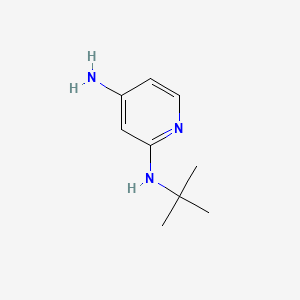
N2-tert-butylpyridine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N2-tert-butylpyridine-2,4-diamine” is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 . It is also known as "2,4-Pyridinediamine, N2-(1,1-dimethylethyl)-" .
Molecular Structure Analysis
The molecular structure of “N2-tert-butylpyridine-2,4-diamine” consists of a pyridine ring with two amine groups at the 2 and 4 positions and a tert-butyl group at the N2 position .Physical And Chemical Properties Analysis
“N2-tert-butylpyridine-2,4-diamine” has a molecular weight of 165.24 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Safety And Hazards
The safety data sheet for a similar compound, 4-tert-Butylpyridine, indicates that it is a combustible liquid that causes skin and eye irritation and may cause respiratory irritation . It’s important to handle it with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .
Direcciones Futuras
A study has shown that organic semiconductors, such as “N2-tert-butylpyridine-2,4-diamine”, can be used as hole transport materials (HTMs) for improving the efficiency and steady-state performance of perovskite solar cells (PVSCs) . The use of tetrabutylammonium (TBA) salts instead of LiTFSI and tert-butylpyridine (TBP) has been shown to enhance the environmental and thermal stability of these devices . This suggests that “N2-tert-butylpyridine-2,4-diamine” and similar compounds could have promising applications in the development of stable organic HTM thin films for solar cell applications .
Propiedades
IUPAC Name |
2-N-tert-butylpyridine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-9(2,3)12-8-6-7(10)4-5-11-8/h4-6H,1-3H3,(H3,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOKSUFXFAPLQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC=CC(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-tert-butylpyridine-2,4-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

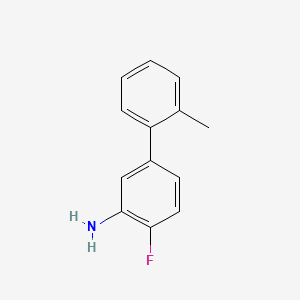
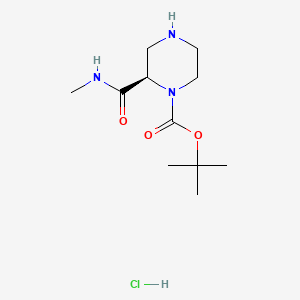
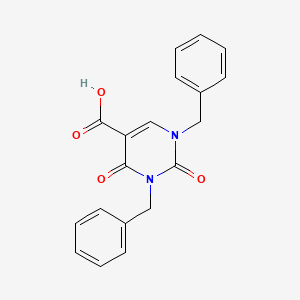
![tert-Butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate](/img/structure/B567588.png)
![6,9-Diazaspiro[4.5]decan-7-one](/img/structure/B567589.png)
![Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B567591.png)
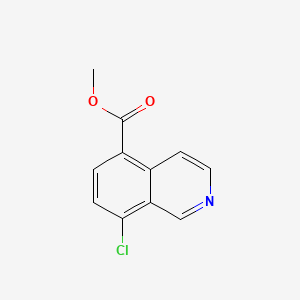
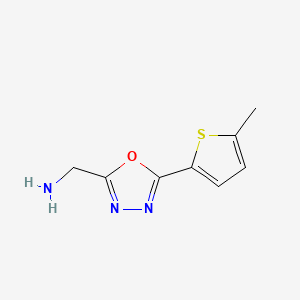
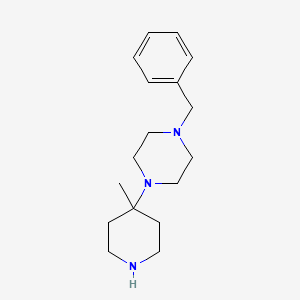
![[4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid](/img/structure/B567598.png)
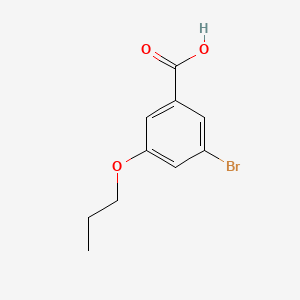
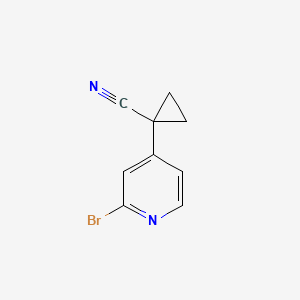
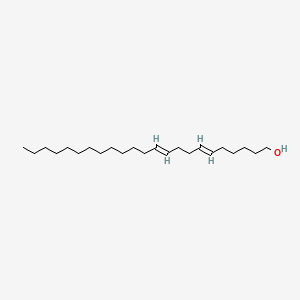
![5-Methoxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid](/img/structure/B567605.png)